molecular formula C17H18ClN3O3 B2916401 ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE CAS No. 622789-10-0

ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE

Cat. No.: B2916401
CAS No.: 622789-10-0
M. Wt: 347.8
InChI Key: RNXLJHRNLNSXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with ethyl, chlorophenyl, carbamoyl, and amino groups, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXLJHRNLNSXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isocyanate with 2,6-dimethylpyridine-3-carboxylic acid ethyl ester in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents, acids, and bases are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(4-BROMOPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
  • ETHYL 5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE

Uniqueness

ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitutions on the pyridine ring also contribute to its distinct properties compared to similar compounds.

Biological Activity

Ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H16_{16}ClN2_{2}O3_{3}
  • Molecular Weight : 304.75 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. The following table summarizes the IC50_{50} values for selected cancer cell lines:

Cell LineType of CancerIC50_{50} (µM)Reference
PC-3Prostate0.67
HCT-116Colon0.80
ACHNRenal0.87
K-562Leukemia1.95
MDA-MB-435Melanoma2.36

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : The compound has shown to significantly inhibit cell growth in various cancer types, as evidenced by lower IC50_{50} values compared to standard chemotherapeutics like doxorubicin.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Prostate Cancer Cells (PC-3) : In vitro assays revealed that this compound inhibited proliferation with an IC50_{50} of 0.67 µM, demonstrating potent activity compared to other known inhibitors .
  • Evaluation on Colon Cancer Cells (HCT-116) : The compound was tested against HCT-116 cells, yielding an IC50_{50} value of 0.80 µM, indicating strong antiproliferative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.